molecular formula C9H10N4O2 B12128605 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B12128605
M. Wt: 206.20 g/mol
InChI Key: NLJMIZHKNZJCEC-UHFFFAOYSA-N
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Description

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol is an organic compound with a complex structure that includes a furylmethyl group, an amino group, and a triazin-5-ol core

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

3-(furan-2-ylmethylamino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C9H10N4O2/c1-6-8(14)11-9(13-12-6)10-5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H2,10,11,13,14)

InChI Key

NLJMIZHKNZJCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of furfurylamine with a triazine derivative under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and heated in a reactor. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and surfactants

Mechanism of Action

The mechanism of action of 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-furylmethyl)amino]propanoate
  • 3-[(5Z)-5-({2-[(2-furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furylmethyl group and a triazin-5-ol core makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Biological Activity

3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol is a heterocyclic compound belonging to the triazine family. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol is C10H11N5O. Its structure features a triazine ring substituted with a furylmethyl amino group and a hydroxyl group at the 5-position. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Properties

Research has indicated that compounds related to 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazines could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves interference with bacterial DNA replication and cell wall synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of triazine derivatives. For instance, compounds similar to 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol were shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study highlighted that these compounds could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes linked to disease processes. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could be leveraged for developing new antifolate drugs.

The biological activity of 3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows it to intercalate between DNA bases, disrupting replication.
  • Enzyme Interaction : Binding to active sites of enzymes like DHFR inhibits their function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

StudyFindings
Antimicrobial Activity Study Showed effective inhibition against E. coli and S. aureus with MIC values ranging from 10–50 µg/mL.
Anticancer Efficacy Induced apoptosis in human breast cancer cells (MCF-7) with IC50 values around 25 µM after 48 hours of treatment.
Enzyme Inhibition Research Demonstrated competitive inhibition of DHFR with Ki values indicating strong binding affinity compared to standard inhibitors.

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